N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydroxyimino group, a trifluoroethoxy group, and a benzenecarboxamide moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves a multi-step process. One common method includes the condensation of a suitable aldehyde with hydroxylamine to form the hydroxyimino group. This is followed by the introduction of the trifluoroethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the benzenecarboxamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The trifluoroethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, affecting their structure and function. The trifluoroethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The benzenecarboxamide moiety can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(hydroxyimino)propanoic acid
- 4-hydroxy-2-quinolone
- Methyl 2-hydroxyimino-3-phenyl-propionate
Uniqueness
N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide stands out due to its combination of hydroxyimino, trifluoroethoxy, and benzenecarboxamide groups. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its trifluoroethoxy groups, in particular, enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(E)-hydroxyiminomethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6N2O4/c13-11(14,15)4-23-7-1-2-9(24-5-12(16,17)18)8(3-7)10(21)19-6-20-22/h1-3,6,22H,4-5H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNODDPQRZGBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NC=NO)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N/C=N/O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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